molecular formula C10H19NO B12574515 1-Aminodec-3-YN-2-OL CAS No. 609356-81-2

1-Aminodec-3-YN-2-OL

Cat. No.: B12574515
CAS No.: 609356-81-2
M. Wt: 169.26 g/mol
InChI Key: OXAGYCFGBCAEED-UHFFFAOYSA-N
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Description

1-Aminodec-3-YN-2-OL is an organic compound with the molecular formula C10H19NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a decyne backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminodec-3-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-decyne with an amine under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the addition of the amine group to the alkyne. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminodec-3-YN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminodec-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Aminodec-3-YN-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-Aminodec-2-YN-3-OL: Similar structure but with different positioning of functional groups.

    1-Aminodec-4-YN-2-OL: Another isomer with the amino group at a different position.

    1-Aminodec-3-YN-1-OL: Variation in the position of the hydroxyl group

Uniqueness: 1-Aminodec-3-YN-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

609356-81-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-aminodec-3-yn-2-ol

InChI

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-6,9,11H2,1H3

InChI Key

OXAGYCFGBCAEED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(CN)O

Origin of Product

United States

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